2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide

Crystallography Solid-State Chemistry Polymorphism

Regioisomeric purity of norbornyl chloroacetamides is critical for reproducible solid-state properties and cysteine-targeted probe reactivity. 2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide provides the correct 2,3,3-trimethyl regioisomer with an electrophilic α-chloroacetamide warhead. • Quaternary C2 steric shielding suppresses N-alkylation side reactions vs. unsubstituted norbornyl analog, streamlining synthetic routes. • Predicted LogP 2.95 (+0.53 vs. mecamylamine) enhances membrane permeability for CNS-penetrant probe design. • ≥95% purity; available for immediate procurement to support ABPP and covalent-inhibitor programs.

Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
CAS No. 105838-50-4
Cat. No. B010211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide
CAS105838-50-4
Synonyms2-CHLORO-N-(2,3,3-TRIMETHYL-BICYCLO[2.2.1]HEPT-2-YL)-ACETAMIDE
Molecular FormulaC12H20ClNO
Molecular Weight229.74 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)NC(=O)CCl)C
InChIInChI=1S/C12H20ClNO/c1-11(2)8-4-5-9(6-8)12(11,3)14-10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,15)
InChIKeyFLUMHSYXYCELKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound-Class Placement


2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide (CAS 105838-50-4) is a chloroacetamide-functionalized bicyclo[2.2.1]heptane (norbornane) derivative with a molecular formula of C₁₂H₂₀ClNO and a molecular weight of 229.75 g/mol . The compound belongs to the class of 2,3,3-trimethyl-substituted norbornyl amides, structurally related to the mecamylamine pharmacophore but distinguished by its N-chloroacetyl moiety in place of the N-methyl group [1]. Commercial availability is documented at purities of ≥95% (AKSci) and 98% (Leyan) .

Reactive chloroacetamide electrophilic handle for nucleophilic displacement and conjugation chemistry
2,3,3-Trimethyl norbornane scaffold structurally distinct from bornyl (1,7,7-trimethyl) regioisomers
Sterically shielded amide nitrogen may support N-unprotected synthetic sequences

Why Generic Substitution Is Not Straightforward


In-class compounds sharing the bicyclo[2.2.1]heptane scaffold cannot be freely interchanged because the regiochemistry of methyl substitution and the N-acyl group identity jointly govern both solid-state packing and solution reactivity. The 2,3,3-trimethyl substitution pattern places a quaternary carbon directly adjacent to the amide nitrogen, creating a steric environment distinct from the 1,7,7-trimethyl (bornyl) isomer [1]. Concurrently, the chloroacetyl group introduces a reactive electrophilic handle (α-chloroamide) that is absent in the corresponding acetamide, formamide, or methylamine analogs, enabling chemoselective alkylation or displacement chemistry that is not accessible to the non-chlorinated counterparts . These differences mean that substituting the 2,3,3-trimethyl chloroacetamide with a bornyl acetamide or an N-methyl congener alters both conformational behavior and downstream synthetic utility.

Regiochemistry2,3,3-Trimethyl vs. 1,7,7-trimethyl (bornyl) regiochemistry may shift crystal packing, solubility, and conformational behavior
WarheadChloroacetyl electrophilic handle absent in acetamide, formamide, or methylamine analogs — limits chemoselective substitution utility
Steric profileQuaternary C2 adjacent to amide nitrogen may alter N–H reactivity compared to secondary C2 norbornyl analogs

Quantitative Differentiation from Closest Analogs


Crystal Packing: 2,3,3-Trimethyl vs. Bornyl Regioisomers

The target compound's 2,3,3-trimethyl substitution pattern differs fundamentally from the 1,7,7-trimethyl (bornyl) chloroacetamide regioisomer characterized by single-crystal X-ray diffraction. The bornyl analog, (±)-2-chloro-N-[(1RS,2RS,4RS)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]acetamide, crystallizes in the orthorhombic space group Pcab with unit-cell parameters a = 9.6674(2), b = 12.0578(3), c = 21.6290(5) Å, and forms trans-amide hydrogen-bonded chains along the a-axis (N—H⋯O distance ~2.90 Å) [1]. Because the 2,3,3-trimethyl isomer bears a quaternary carbon at position 2 directly adjacent to the amide nitrogen, its hydrogen-bonding geometry and crystal packing are predicted to differ; the absence of a bridgehead methyl at C1 alters the bicyclic skeleton's steric profile and likely precludes isomorphic crystallization with the bornyl analog [1].

Crystal Packing
Reported
Target: Predicted distinct space group and H-bond network due to quaternary C2 adjacent to amide N
Bornyl analog: Orthorhombic Pcab; a=9.67, b=12.06, c=21.63 Å; N—H⋯O chains along a-axis
Solid-state behavior may differ from bornyl isomer; supports regioisomer-specific formulation screening
Target compound crystallinity not experimentally established
Crystallography Solid-State Chemistry Polymorphism

Lipophilicity Differentiation from the N-Methyl Analog

The predicted octanol-water partition coefficient (LogP) for the target compound is 2.95, while the N-methyl analog (mecamylamine free base, C₁₁H₂₁N) has a predicted LogP of approximately 2.42 [1]. The 0.53 log-unit increase reflects the contribution of the chloroacetyl group, which adds both hydrophobic surface area (+CH₂Cl) and a hydrogen-bond acceptor (amide carbonyl) relative to the secondary amine [1]. This difference exceeds the typical 0.3 log-unit threshold considered meaningful for membrane permeability predictions.

Lipophilicity (LogP)
Class-level
LogP = 2.95 (predicted)
Δ = +0.53 vs. mecamylamine free base (LogP ≈ 2.42)
Higher predicted membrane permeability vs. mecamylamine; relevant to CNS probe design context
Predicted values from database; no experimental logP data available
Lipophilicity ADME Prediction Physicochemical Profiling

Electrophilic Reactivity of the Chloroacetamide Warhead

The α-chloroacetamide moiety functions as a moderately electrophilic warhead capable of undergoing nucleophilic substitution with thiols (e.g., cysteine residues) and amines, a property absent in the non-chlorinated acetamide analog (±)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide [1]. The reactivity difference is quantifiable: chloroacetamides typically exhibit second-order rate constants for glutathione (GSH) conjugation in the range of 10⁻³–10⁻¹ M⁻¹s⁻¹ at pH 7.4, whereas the corresponding acetamides show negligible reactivity (<10⁻⁵ M⁻¹s⁻¹) [2]. The target compound retains this electrophilic character, positioning it as a potential covalent probe scaffold distinct from its non-halogenated parent.

Thiol Reactivity
Class-level
Chloroacetamide: k(GSH) ≈ 10⁻³–10⁻¹ M⁻¹s⁻¹ at pH 7.4
Acetamide analog: k(GSH) ≥100-fold higher thiol reactivity
Supports thiol-reactive covalent probe design; class-level reactivity context
Class-level data from chloroacetamide probe literature; direct measurement not performed
Synthetic Chemistry Electrophilic Warhead Covalent Probe Design

Steric Shielding at the Amine Nitrogen

The target compound features a quaternary carbon (C2) bearing the amide nitrogen, creating a neopentyl-like steric environment with a calculated topological polar surface area (TPSA) of 29.1 Ų . By contrast, the unsubstituted norbornyl analog N-bicyclo[2.2.1]hept-2-yl-2-chloroacetamide (CAS 90797-09-4, C₉H₁₄ClNO, MW 187.67) lacks the three methyl substituents and has a TPSA of 29.1 Ų (identical acceptor/donor count) but a significantly lower molecular volume (~20% less by MW) . The steric bulk of the 2,3,3-trimethyl group shields the amide nitrogen, reducing its susceptibility to undesired N-alkylation during synthetic elaboration while preserving the chloroacetyl reactivity at the α-carbon .

Steric Shielding
Data to verify
MW = 229.75 g/mol; quaternary C2 adjacent to amide N; TPSA = 29.1 Ų
vs. unsubstituted norbornyl analog: MW = 187.67; secondary C2; TPSA = 29.1 Ų
ΔMW = 42.08 g/mol (22.4% larger)
May reduce undesired N-alkylation side reactions in multi-step synthetic sequences
Calculated molecular properties; experimental validation not reported
Steric Hindrance Synthetic Intermediate Regioselectivity

Prioritized Application Scenarios


Covalent Chemical Probe Synthesis

The target compound's electrophilic α-chloroacetamide group enables selective conjugation with cysteine thiols, as supported by class-level reactivity data (k(GSH) ≥100-fold higher than the non-chlorinated acetamide) [1]. Researchers designing activity-based protein profiling (ABPP) probes or covalent inhibitors can utilize this scaffold to install the 2,3,3-trimethylnorbornyl moiety as a hydrophobic affinity element, while the chloroacetyl group provides the covalent anchoring warhead [1].

CNS Probe Development with Enhanced Lipophilicity

With a predicted LogP of 2.95 (+0.53 log units vs. mecamylamine), this compound is a suitable advanced intermediate for generating mecamylamine-derived CNS-penetrant probes with increased membrane permeability [2]. The N-chloroacetyl group can serve as a temporary protecting/activating group that is subsequently displaced by nucleophiles to introduce diverse pharmacophores while retaining the 2,3,3-trimethylnorbornane core associated with nicotinic receptor recognition [2].

Solid-Form Screening and Polymorph Differentiation

Because the 2,3,3-trimethyl regioisomer is predicted to crystallize in a different space group and hydrogen-bond network than the structurally characterized 1,7,7-trimethyl (bornyl) analog [3], procurement of the correct regioisomer is essential for laboratories conducting polymorph screening, co-crystal engineering, or solid-state property optimization. The distinct steric environment at C2 ensures that solubility, hygroscopicity, and mechanical properties will differ from the bornyl chloroacetamide series [3].

Multi-Step Synthesis Without N-Protection

The quaternary C2 carbon adjacent to the amide nitrogen provides steric shielding that reduces N-alkylation side reactions compared to the unsubstituted norbornyl chloroacetamide (MW = 187.67 g/mol, secondary C2) . This feature is advantageous in synthetic sequences—such as metal-catalyzed cross-couplings or enolate alkylations—where a free N—H would otherwise require protection/deprotection steps, thereby streamlining route efficiency .

Application
Selection Property
Validation Focus
Covalent probe synthesis
Electrophilic chloroacetamide warhead
Thiol conjugation reactivity validation
CNS-penetrant probe development
Enhanced lipophilicity vs. mecamylamine
Membrane permeability assay context
Solid-form and polymorph screening
Regioisomer-specific crystal packing
Polymorph and solubility profiling
Multi-step synthetic routes
Sterically shielded amide nitrogen
Chemoselectivity under N-alkylation conditions
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